Physicochemical Profiling and Synthetic Utility of 3,3-Difluoro-1-methylcyclopentanamine Hydrochloride
Physicochemical Profiling and Synthetic Utility of 3,3-Difluoro-1-methylcyclopentanamine Hydrochloride
A Technical Whitepaper for Medicinal Chemistry and Drug Development
Executive Summary
In modern medicinal chemistry, the strategic incorporation of fluorinated aliphatic rings is a proven tactic to optimize the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of drug candidates. 3,3-Difluoro-1-methylcyclopentanamine hydrochloride (CAS: 2155856-54-3) [1] represents a highly specialized, bifunctional building block. As a Senior Application Scientist, I frequently recommend this motif to overcome specific metabolic liabilities and permeability bottlenecks during lead optimization. This guide details its physicochemical properties, analytical validation, and protocols for integration into sterically hindered synthetic workflows.
Structural Rationale & Pharmacokinetic Impact
The architecture of this molecule is not coincidental; it is engineered for metabolic resilience and enhanced bioavailability.
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The Alpha-Methyl Effect: The methyl group at the C1 position creates a quaternary carbon center (tertiary alpha-carbon relative to the amine). This steric bulk physically blocks the active site of Monoamine Oxidase (MAO) enzymes, preventing oxidative deamination—a common metabolic liability for primary amines.
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The Gem-Difluoro Effect: The 3,3-difluoro substitution exerts a strong inductive electron-withdrawing effect (-I effect) through the sigma-bond framework. This pulls electron density away from the C1 amine, lowering its pKa by approximately 1.0 to 1.5 units compared to a non-fluorinated cyclopentylamine. A lower pKa increases the fraction of the unionized (neutral) species at physiological pH (7.4), which directly translates to enhanced passive membrane permeability.
Mechanistic pathways showing how structural modifications improve PK profiles.
Physicochemical Properties
Understanding the baseline physicochemical properties is critical for formulation, handling, and downstream synthesis [2].
| Property | Value / Description |
| Chemical Name | 3,3-Difluoro-1-methylcyclopentan-1-amine hydrochloride |
| CAS Number | 2155856-54-3 |
| Molecular Formula | C6H12ClF2N (C6H11F2N · HCl) |
| Molecular Weight | 171.61 g/mol |
| Physical State | Solid (White to off-white crystalline powder) |
| Solubility | Soluble in H2O, DMSO, Methanol; Insoluble in Hexanes |
| Storage Conditions | 2-8°C, sealed in dry conditions |
| GHS Hazard Classification | Acute Tox. 4 (H302, H312, H332), Skin Irrit. 2, Eye Irrit. 2A |
Analytical Characterization Protocols
To ensure scientific integrity, every batch of 3,3-Difluoro-1-methylcyclopentanamine hydrochloride must be validated as a self-contained system before integration into complex syntheses[3]. The presence of the hydrochloride salt and the difluoro group requires specific analytical parameters.
Step-by-Step Protocol: NMR & LC-MS Validation
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Sample Preparation for NMR: Dissolve 5 mg of the compound in 0.5 mL of Deuterated Dimethyl Sulfoxide (DMSO-d6).
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Causality: DMSO-d6 is chosen over CDCl3 because the highly polar hydrochloride salt will not dissolve efficiently in chlorinated solvents.
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1H-NMR Acquisition (400 MHz): Run a standard proton sequence. Expect a broad singlet integrating to 3H around 8.0-8.5 ppm corresponding to the -NH3+ group (exchangeable). The C1-methyl group will appear as a sharp singlet near 1.3-1.4 ppm.
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19F-NMR Acquisition (376 MHz): Run a proton-decoupled fluorine sequence.
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Causality: This is critical to confirm the gem-difluoro moiety. You should observe a characteristic AB quartet (or a broad multiplet depending on ring conformation) around -90 to -100 ppm, confirming the presence of the two chemically non-equivalent fluorine atoms on the chiral ring system.
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LC-MS Analysis: Prepare a 1 mg/mL solution in LC-MS grade Methanol. Use a C18 reverse-phase column with a gradient of Water/Acetonitrile containing 0.1% Formic Acid.
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Mass Detection: Operate the mass spectrometer in Electrospray Ionization Positive mode (ESI+). Look for the free base mass [M+H]+ at m/z 136.1.
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Causality: The mass spectrometer strips the HCl salt during ionization; thus, the observed mass is the protonated free amine, not the 171.61 g/mol salt weight.
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Synthetic Integration: Amide Coupling Workflow
The most common application of this building block is coupling it with a carboxylic acid to form an amide bond. However, the alpha-methyl group makes the amine sterically hindered. Standard coupling agents (like EDC/HOBt) often result in sluggish kinetics, leading to poor yields and potential epimerization of the acid partner.
To overcome this, we must utilize a highly reactive coupling agent like HATU, which generates a highly reactive 7-aza-HOBt active ester capable of overcoming the steric bulk of the tertiary alpha-carbon.
HATU-mediated amide coupling workflow designed for sterically hindered amines.
Step-by-Step Protocol: Sterically Hindered Amide Coupling
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Activation of the Acid: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the Carboxylic Acid (1.0 eq) and HATU (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.
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Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise to the mixture. Stir at room temperature for 15 minutes.
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Causality: DIPEA serves a dual purpose. It deprotonates the carboxylic acid to facilitate attack on HATU, forming the active ester. DIPEA is chosen over Triethylamine (TEA) because its bulky isopropyl groups prevent it from acting as a competing nucleophile.
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Amine Free-Basing & Addition: Add 3,3-Difluoro-1-methylcyclopentanamine hydrochloride (1.1 eq) to the reaction mixture.
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Causality: The excess DIPEA (3.0 eq total) neutralizes the HCl salt, liberating the free amine in situ so it can nucleophilically attack the active ester.
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Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor via LC-MS until the active ester intermediate is entirely consumed.
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Workup: Quench the reaction with saturated aqueous NaHCO3. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.
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Purification: Dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the final fluorinated amide.
References
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3,3-difluoro-1-methylcyclopentanamine hydrochloride — Chemical Substance Information, NextSDS,[Link]
